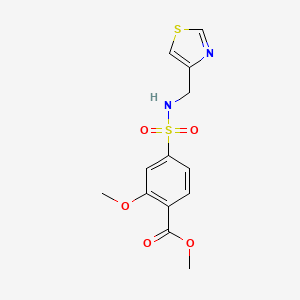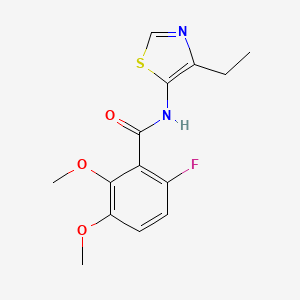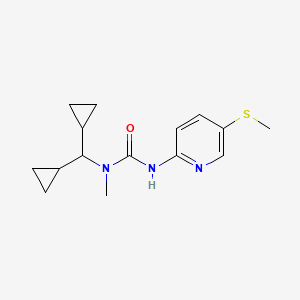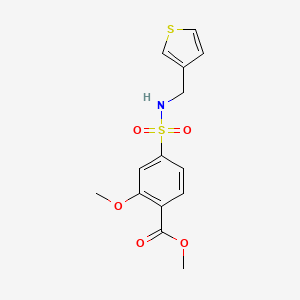
Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate, also known as MTMTB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MTMTB is a sulfonamide-based compound that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学研究应用
Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has been investigated for its antibacterial, antifungal, and anticancer properties. Studies have shown that Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate exhibits potent antimicrobial activity against several bacterial and fungal strains, including drug-resistant strains. Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
In agriculture, Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has been studied for its potential use as a herbicide and fungicide. Studies have shown that Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate exhibits potent herbicidal and fungicidal activity against several plant pathogens.
In environmental science, Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has been studied for its potential use as a water treatment agent. Studies have shown that Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate exhibits potent antibacterial activity against several waterborne pathogens.
作用机制
The mechanism of action of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate involves the inhibition of enzymes that are essential for the survival and growth of microorganisms and cancer cells. Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate inhibits the activity of dihydropteroate synthase, an enzyme that is involved in the synthesis of folate, which is essential for the survival of microorganisms. Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate also inhibits the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in cancer cells. By inhibiting these enzymes, Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate disrupts the metabolic pathways of microorganisms and cancer cells, leading to their death.
Biochemical and Physiological Effects:
Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has been shown to have several biochemical and physiological effects. Studies have shown that Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate inhibits the growth of several bacterial and fungal strains by disrupting their metabolic pathways. Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has also been shown to induce apoptosis in cancer cells by disrupting their pH regulation. In addition, Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has been shown to have low toxicity towards mammalian cells, making it a potential candidate for drug development.
实验室实验的优点和局限性
Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has several advantages and limitations for lab experiments. One of the advantages of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate is its potent antimicrobial and anticancer activity, making it a potential candidate for drug development. Another advantage of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate is its low toxicity towards mammalian cells, making it a safer alternative to other antimicrobial and anticancer agents. However, one of the limitations of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate is its limited solubility in water, making it difficult to use in aqueous solutions. Another limitation of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate is its sensitivity to light and air, making it difficult to store and handle.
未来方向
There are several future directions for the research on Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate. One of the future directions is the development of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate-based drugs for the treatment of bacterial infections, fungal infections, and cancer. Another future direction is the optimization of the synthesis method to improve the yield and purity of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate. Additionally, the mechanism of action of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate needs to be studied further to understand its mode of action and to identify potential targets for drug development. Finally, the environmental impact of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate needs to be studied further to understand its potential effects on the environment.
合成方法
Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate can be synthesized using different methods. One of the commonly used methods involves the reaction of 4-(chloromethyl)-2-methoxybenzoic acid with thiosemicarbazide followed by the reaction with sodium methoxide and methyl iodide. The resulting product is then treated with sulfuric acid to obtain Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate. Other methods involve the use of different starting materials and reagents.
属性
IUPAC Name |
methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-19-12-5-10(3-4-11(12)13(16)20-2)22(17,18)15-6-9-7-21-8-14-9/h3-5,7-8,15H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVALNFUUWJDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CSC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aR,7aR)-N-[2-(thiophene-2-carbonylamino)ethyl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B6624999.png)
![4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide](/img/structure/B6625002.png)
![8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one](/img/structure/B6625010.png)
![(4aR,7aS)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625011.png)
![(4aR,7aS)-1-(5-bromopyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625019.png)
![(4aR,7aS)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625037.png)
![3H-benzimidazol-5-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6625043.png)

![[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone](/img/structure/B6625053.png)
![Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate](/img/structure/B6625061.png)

![1-[4-[(1-Ethenylpyrazol-4-yl)methyl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B6625080.png)